7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane is a chemical compound with the CAS Number: 676490-94-1 . It has a molecular weight of 157.21 . The IUPAC name for this compound is this compound . It is stored at room temperature and has a physical form of oil .
Synthesis Analysis
The synthesis of this compound involves the alkylation of the pyrrolidine enamine of the key intermediate, ethyl 3-oxopiperidine-1-carboxylate .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO2/c1-7-6-8(2-3-9-7)10-4-5-11-8/h7,9H,2-6H2,1H3 .Physical and Chemical Properties Analysis
This compound is an oil that is stored at room temperature . It has a density of 1.117 g/cm3 .Scientific Research Applications
Dopamine Agonist Activity
7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated for dopamine agonist activity. Although they did not display central nervous system activity, one analogue exhibited potent dopamine agonist activity in a specific cat cardioaccelerator nerve assay (Brubaker & Colley, 1986).
Mass Spectrometry Studies
Mass spectrometric studies of 1,4-dioxa-8-azaspiro[4.5]decane have revealed unique fragmentation patterns. This analysis has contributed to understanding the structure and potential reactions of this compound (Solomons, 1982).
Synthesis of Derivatives
Various derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been synthesized, each with unique properties. For example, 8,10-Dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane represents a novel compound class with potential applications in various fields (Kukharev, 1995).
Optical Applications
Some derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been found useful in nonlinear optical applications. For instance, 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) demonstrated potential for use in nonlinear optical devices, such as frequency doublers for laser diodes (Kagawa et al., 1994).
Antibacterial Evaluation
Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been studied for their antibacterial activity, showing promise in medical applications. Some compounds exhibited significant in vitro antibacterial activity against various bacterial species (Natarajan et al., 2021).
Mechanism of Action
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin or eyes .
Properties
IUPAC Name |
7-methyl-1,4-dioxa-8-azaspiro[4.5]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7-6-8(2-3-9-7)10-4-5-11-8/h7,9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZJZZUAMGFJKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCN1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.